molecular formula C18H15N3O5 B11189815 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11189815
M. Wt: 353.3 g/mol
InChI Key: YNKCFUYYZLSUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzodioxin, methoxyphenyl, and triazole moieties, which contribute to its diverse chemical behavior and potential utility in research and industry.

Preparation Methods

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxin ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, often using methoxybenzene and suitable electrophiles.

    Triazole Ring Formation: The triazole ring is formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid: This compound lacks the methoxy group, which may affect its reactivity and biological activity.

    1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid: The position of the methoxy group is different, which can influence the compound’s properties and interactions.

    1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(3-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid: The presence of a hydroxy group instead of a methoxy group can lead to different chemical and biological behaviors.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C18H15N3O5

Molecular Weight

353.3 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(3-methoxyphenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C18H15N3O5/c1-24-13-4-2-3-11(9-13)17-16(18(22)23)19-20-21(17)12-5-6-14-15(10-12)26-8-7-25-14/h2-6,9-10H,7-8H2,1H3,(H,22,23)

InChI Key

YNKCFUYYZLSUME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(N=NN2C3=CC4=C(C=C3)OCCO4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.